N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-(4-aminopiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10(17)15-12-2-4-13(5-3-12)20(18,19)16-8-6-11(14)7-9-16/h2-5,11H,6-9,14H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQRORCBXASKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminopiperidine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group. The final step involves acetylation of the amino group to form the acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Pharmacological Applications
-
Enzyme Inhibition :
- Research indicates that N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide acts as an inhibitor of several enzymes involved in disease processes. Its inhibition of specific pathways related to cell proliferation suggests potential applications in cancer therapy.
- The compound has shown promise in targeting carbonic anhydrases, which are implicated in various physiological and pathological processes, including tumor growth and metastasis .
-
Antibacterial Properties :
- The sulfonamide moiety present in the compound is known for its antibacterial effects. Studies suggest that this compound may exhibit activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
- Neuroprotective Effects :
Synthetic Routes
Various synthetic methods have been explored for the preparation of this compound, allowing for modifications that enhance its biological activity or selectivity towards specific targets. The synthetic versatility of this compound contributes to its appeal in drug development.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
Mechanism of Action
The mechanism of action of N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide and related compounds:
Key Structural and Functional Insights
Amino vs. The methyl groups in these analogs may enhance lipophilicity and metabolic stability .
Oxopiperidine vs. Aminopiperidine: The 4-oxopiperidine variant () replaces the amine with a ketone, reducing basicity and hydrogen-bond donor capacity. This could diminish interactions with polar targets but improve passive membrane permeability .
Thiadiazole and Aromatic Substitutions :
- Compounds with heterocyclic substituents (e.g., thiadiazole in ) or aromatic groups (e.g., methoxyphenyl in ) exhibit distinct electronic properties. For example, the thiadiazole group in sulfamethizole derivatives contributes to antibacterial activity but may introduce synthetic impurities .
Biological Activity Trends: Analgesic activity is prominent in piperazine-containing analogs (), suggesting that nitrogen-rich sulfonamides may modulate pain pathways. The target compound’s 4-aminopiperidine group could offer similar or enhanced activity due to stronger hydrogen-bonding interactions .
Crystallographic and Stability Data: Crystal structures () reveal that sulfonamide derivatives often adopt conformations stabilized by intramolecular hydrogen bonds (e.g., C–H⋯O interactions), which may influence solubility and crystallinity. The target compound’s amino group could further stabilize such interactions .
Biological Activity
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, particularly enzymes involved in critical cellular processes. The following article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₉N₃O₃S |
| Molecular Weight | 297.38 g/mol |
| IUPAC Name | N-[4-(4-aminopiperidin-1-yl)sulfonylphenyl]acetamide |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound primarily involves inhibition of specific enzymes within cellular signaling pathways. Notably, it has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key player in various malignancies. PI3K signaling is crucial for regulating cell growth, proliferation, and survival, making it a significant target for cancer therapy .
Enzyme Inhibition
The compound's mechanism as a PI3K inhibitor suggests that it can modulate pathways associated with cancer progression and other diseases. Inhibition of this pathway can lead to reduced tumor cell viability and altered cellular metabolism .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to disrupt PI3K signaling contributes to its anticancer effects .
Anticonvulsant Activity
In addition to its anticancer potential, this compound has also been evaluated for anticonvulsant activity. Studies involving animal models have shown that derivatives related to this compound possess anticonvulsant properties, indicating a broader pharmacological profile .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at varying concentrations, with IC50 values demonstrating potency in the sub-micromolar range .
Study 2: Anticonvulsant Screening
Another investigation focused on the anticonvulsant activity of related compounds in mouse models. The study found that certain derivatives exhibited protective effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, suggesting potential therapeutic applications in epilepsy management .
Q & A
Q. What are the recommended synthetic routes for N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide?
The synthesis typically involves sulfonylation and amidation steps. A common approach is reacting 4-aminopiperidine with a sulfonyl chloride derivative (e.g., 4-nitrophenylsulfonyl chloride), followed by reduction of the nitro group and subsequent acetylation. Key steps include:
- Sulfonylation : Reacting 4-aminopiperidine with 4-nitrophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
- Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) to convert the nitro group to an amine.
- Acetylation : Treatment with acetic anhydride or acetyl chloride to yield the final acetamide derivative.
Purification via column chromatography or recrystallization is critical to isolate high-purity product .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the piperidine ring (δ 1.5–3.5 ppm for protons), sulfonyl group (δ 3.2–3.8 ppm for SO₂N), and acetamide moiety (δ 2.1 ppm for CH₃CO) .
- Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., m/z 310.3 for C₁₃H₁₈N₃O₃S⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement, as demonstrated for related sulfonamide-acetamide hybrids .
Q. What are the key physicochemical properties relevant to in vitro assays?
- Solubility : Poor aqueous solubility (common for sulfonamides); use DMSO or ethanol as solvents (test stability in these vehicles).
- LogP : Predicted ~1.2–1.8 (moderate lipophilicity), suggesting moderate cell membrane permeability .
- Stability : Assess pH-dependent hydrolysis of the sulfonamide and acetamide groups using HPLC-UV at 254 nm .
Advanced Research Questions
Q. What pharmacological mechanisms are hypothesized for this compound?
Based on structural analogs (e.g., N-phenylacetamide sulfonamides), potential mechanisms include:
- Analgesic Activity : Inhibition of cyclooxygenase (COX) isoforms or modulation of TRPV1 receptors, validated via COX-2 enzymatic assays (IC₅₀ determination) and hypernociception rodent models .
- Anti-inflammatory Effects : Downregulation of NF-κB or TNF-α pathways, tested in LPS-stimulated macrophage cultures (ELISA for cytokine quantification) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from assay conditions or structural analogs. Strategies include:
- Structural Cross-Validation : Compare activity of the parent compound with derivatives (e.g., replacing piperidine with morpholine) to identify pharmacophore requirements .
- Dose-Response Reproducibility : Use standardized protocols (e.g., OECD guidelines) for IC₅₀ determination across multiple labs.
- Target Selectivity Profiling : Employ kinome-wide screening or proteomics to rule off-target effects .
Q. What methods are recommended for studying its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or sulfotransferases (validate with site-directed mutagenesis) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for sulfonamide-enzyme interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine structure-activity relationships .
Q. How can metabolic stability be assessed for preclinical development?
- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor; monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
